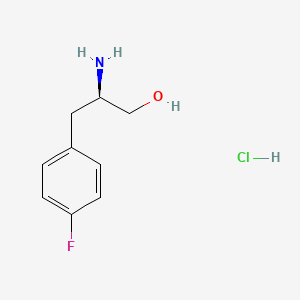![molecular formula C12H15NO5S B2875597 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 603118-19-0](/img/structure/B2875597.png)
3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 603118-19-0 . It has a molecular weight of 285.32 . This compound is a versatile material used in scientific research and offers potential applications in pharmaceutical studies, drug development, and medicinal chemistry due to its unique structure and properties.
Molecular Structure Analysis
The molecular formula of “this compound” is C12H15NO5S . The InChI Code is 1S/C12H15NO5S/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
One of the significant applications of benzoic acid derivatives involves their role in chemical synthesis. For instance, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives highlight the importance of these compounds in creating synthetically useful tools for organic synthesis. This process allows for selective activation and functionalization at the meta position of benzoic acid derivatives, offering a novel approach to complex molecular architectures (Shangda Li et al., 2016).
Role in Plant Stress Tolerance
Benzoic acid and its derivatives have been identified as critical regulators in inducing multiple stress tolerance in plants. A study on bean and tomato plants demonstrated that benzoic acid, along with sulfosalicylic acid and methyl salicylic acid, could induce tolerance to heat, drought, and chilling stress, suggesting a fundamental molecular structure in these compounds that imparts stress tolerance (T. Senaratna et al., 2004).
Antimicrobial Properties
Benzoic acid derivatives are also recognized for their antimicrobial properties. For example, sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been utilized as a recyclable catalyst for synthesizing compounds with potential antimicrobial activities. This application underscores the versatility of benzoic acid derivatives in medicinal chemistry and their role in developing new antimicrobial agents (S. Tayebi et al., 2011).
Environmental and Food Applications
Beyond their direct biological and chemical applications, benzoic acid derivatives find use as preservatives and antibacterial agents in food and cosmetic products. Their widespread occurrence, production, and uses highlight their significance in various environmental contexts and raise discussions about human exposure and potential health concerns (A. D. del Olmo et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-(oxolan-2-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOGRWODCWJHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide](/img/structure/B2875517.png)

methanone](/img/structure/B2875520.png)


![2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2875525.png)


![1-(3-Fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2875531.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2875533.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2875535.png)
